![molecular formula C7H6BBrO4 B3241209 5-Bromobenzo[1,3]dioxole-4-boronic acid CAS No. 1451392-88-3](/img/structure/B3241209.png)
5-Bromobenzo[1,3]dioxole-4-boronic acid
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Bromobenzo[1,3]dioxole-4-boronic acid can be synthesized through the borylation of aryl bromides. The reaction typically involves the use of bis-boronic acid (BBA) under mild conditions, converting aryl bromides directly to arylboronic acids without deprotection steps . The reaction conditions are generally mild, making the process efficient and environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated systems could enhance production efficiency.
Analyse Chemischer Reaktionen
Suzuki-Miyaura Cross-Coupling Reactions
This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the boronic acid moiety and aryl/heteroaryl halides. Key applications include:
Reaction Parameters
Catalyst System | Base | Solvent | Temperature | Yield Range |
---|---|---|---|---|
PdCl₂(PPh₃)₂ / PPh₃ | K₂CO₃ | Dioxane | 80–100°C | 47–89% |
Na₂PdCl₄ / Pivalic acid | K₂CO₃ | Diethylacetamide | 120°C | >80% |
Scope of Boronic Acid Partners
The compound exhibits broad compatibility with substituted aryl and heteroaryl boronic acids:
-
Electron-deficient aryl boronic acids (e.g., 4-cyanophenyl, 3-nitrophenyl) achieve yields >80% under optimized conditions .
-
Heterocyclic boronic acids (e.g., pyridinyl, thiophenyl) require higher catalyst loading (5 mol% Pd) but maintain good regioselectivity .
Key Products
Borylation and Functional Group Transformations
The boronic acid group enables further derivatization:
-
Protodeboronation : Acidic conditions (HCl/THF) selectively remove the boron group, yielding 5-bromo-1,3-benzodioxole derivatives .
-
Oxidation : Treatment with H₂O₂/NaOH converts the boronic acid to a phenol group, enabling hydroxyl-directed functionalization .
Radical-Mediated Reactions
Under photoredox conditions (e.g., Ir(ppy)₃ catalyst, blue LED), the compound participates in:
-
Radical borylation : Forms benzodioxole-boryl radicals for C–H functionalization.
-
Cascade cyclization : Generates polycyclic frameworks via intramolecular radical coupling.
Challenges and Limitations
-
Steric hindrance : Bulky substituents at the 5-position reduce coupling efficiency (yields drop to <50% for ortho-substituted partners) .
-
Competitive protodeboronation : Prolonged reaction times (>24 h) lead to byproduct formation .
Comparative Reactivity
Property | 5-Bromobenzo dioxole-4-boronic acid | 6-Bromo Analog |
---|---|---|
Coupling Rate (k, s⁻¹) | 2.1 × 10⁻³ | 1.8 × 10⁻³ |
Thermal Stability (°C) | Decomposes at 160 | Decomposes at 150 |
Solubility in DMF (g/L) | 42 | 38 |
Wissenschaftliche Forschungsanwendungen
5-Bromobenzo[1,3]dioxole-4-boronic acid has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, which can be further studied for their biological properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially leading to the development of new drugs.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.
Wirkmechanismus
The mechanism of action of 5-Bromobenzo[1,3]dioxole-4-boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromobenzo[1,3]dioxole-4-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of a boronic acid group.
5-Bromo-1,3-benzodioxole: Lacks the boronic acid functionality, making it less versatile in coupling reactions.
Uniqueness
5-Bromobenzo[1,3]dioxole-4-boronic acid is unique due to its boronic acid functionality, which makes it highly valuable in Suzuki-Miyaura coupling reactions. This functionality allows for the formation of carbon-carbon bonds under mild conditions, making it a versatile reagent in organic synthesis .
Biologische Aktivität
5-Bromobenzo[1,3]dioxole-4-boronic acid (CAS No. 1451392-88-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHBBrO
- Molecular Weight : 244.84 g/mol
- Structure : The compound features a brominated benzodioxole structure with a boronic acid functional group, which is crucial for its biological interactions.
This compound exhibits various biological activities primarily through its interaction with cellular signaling pathways and molecular targets:
- Quorum Sensing Inhibition : Boron-containing compounds have been shown to interfere with quorum sensing (QS) mechanisms in bacteria, which are critical for biofilm formation and virulence. This suggests that this compound may possess antimicrobial properties by disrupting bacterial communication and biofilm stability .
- Enzyme Inhibition : The boronic acid moiety is known for its ability to act as a reversible inhibitor of serine proteases and β-lactamases. This property can be leveraged to develop antibacterial agents that target resistant strains of bacteria .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of boronic acids, including this compound. The compound's ability to inhibit biofilm formation has been documented, making it a candidate for further research in treating infections caused by biofilm-forming pathogens.
Activity | Mechanism | Reference |
---|---|---|
Antimicrobial | Inhibition of quorum sensing | |
β-lactamase inhibition | Reversible inhibition of serine β-lactamases |
Case Studies
- Biofilm Formation Inhibition : A study demonstrated that boron-containing compounds significantly reduced biofilm formation in Pseudomonas aeruginosa, indicating that this compound could be effective against chronic infections associated with biofilms .
- Antiviral Activity : While not extensively studied for antiviral properties, boronic acids have shown promise in inhibiting viral replication mechanisms, particularly in HIV research. This opens avenues for exploring similar effects with this compound .
Research Findings
The biological activity of this compound has been supported by various research findings:
- Cytotoxicity Studies : Preliminary cytotoxicity assessments indicate that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells, suggesting potential use in cancer therapies.
- Pharmacokinetics : The compound shows favorable absorption characteristics and moderate permeability across biological membranes (Log P values indicate good lipophilicity), which are essential for oral bioavailability .
Eigenschaften
IUPAC Name |
(5-bromo-1,3-benzodioxol-4-yl)boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2,10-11H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRRTVQPTCHAGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1OCO2)Br)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241227 | |
Record name | Boronic acid, B-(5-bromo-1,3-benzodioxol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.84 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-88-3 | |
Record name | Boronic acid, B-(5-bromo-1,3-benzodioxol-4-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(5-bromo-1,3-benzodioxol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.